Methyl 3-(pyridin-2-yl)benzoate
Overview
Description
Methyl 3-(pyridin-2-yl)benzoate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The specific structure and substituents on the pyridine ring can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions that may include esterification, etherification, and the formation of complex heterocyclic systems. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, with the reaction conditions such as temperature and time being crucial for the success of the esterification and etherification processes . Similarly, the synthesis of other pyridine derivatives, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, involves domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy. For example, the molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by single-crystal X-ray diffraction, and its vibrational frequencies were calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques provide detailed information about bond lengths, bond angles, torsion angles, and molecular electrostatic potential maps, which are essential for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions, including coordination with metal ions to form metal–organic gels and coordination networks . These reactions are influenced by the presence of nitrogen atoms in the pyridine ring, which can act as coordination sites. The reactivity of these compounds can also be harnessed for the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the compound's solubility, melting point, and boiling point. The molecular electrostatic potential maps and frontier molecular orbitals of these compounds can provide insights into their reactivity and interaction with other molecules . Additionally, the thermal degradation and electrical conductivity of polymer-metal complexes derived from pyridine-containing ligands can be studied to explore their potential applications in materials science .
Scientific Research Applications
Synthesis and Structural Investigation
Methyl 3-(pyridin-2-yl)benzoate plays a significant role in the synthesis and structural investigation of various chemical compounds. For instance, its use in the creation of triorganostannyl esters of aminobenzoic acids, where it acts as a ligand, has been explored. These compounds have been studied for their physicochemical properties, including their coordination to metal centers which affects both the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).
Photophysical Properties
Research has focused on the photophysical properties of methyl 3-(pyridin-2-yl)benzoate derivatives. For example, derivatives like methyl 2-hydroxy-4-(pyridin-2-yl)benzoate have been synthesized and examined for their unique absorption and emission spectra, which are crucial for understanding their potential applications in various fields, including organic electronics and photonics (Yoon et al., 2019).
Catalytic Hydroxylation of Alkanes
Methyl 3-(pyridin-2-yl)benzoate derivatives have been used in diiron(III) complexes, which serve as functional models for methane monooxygenases. These complexes are studied as catalysts for selective hydroxylation of alkanes, highlighting their potential in industrial chemical processes (Sankaralingam & Palaniandavar, 2014).
Photocatalytic and Electrocatalytic Performances
Certain bulky conjugated benzoate-based chains, incorporating elements like pyrazin-2-yl pyridin-4-yl, have been developed for their dual photocatalytic and electrocatalytic performances. These materials are significant for environmental applications, such as degradation of organic dyes and electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).
Boric Acid Ester Intermediates
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a derivative of methyl 3-(pyridin-2-yl)benzoate, is explored as a boric acid ester intermediate. These compounds are significant for their molecular structures, which have been analyzed through X-ray diffraction and density functional theory. Their physicochemical properties are vital for understanding their role in various chemical reactions and applications (Huang et al., 2021).
Removal of Anionic Dyes
Research into metal-organic frameworks (MOFs) using ligands derived from methyl 3-(pyridin-2-yl)benzoate has shown promising results in removing anionic dyes from aqueous solutions. These MOFs exhibit ultrahigh uptake capacities and excellent selectivity, indicating their potential in environmental purification and wastewater treatment (Yu et al., 2021).
Future Directions
properties
IUPAC Name |
methyl 3-pyridin-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFNTSUFRZCBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-yl)benzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.